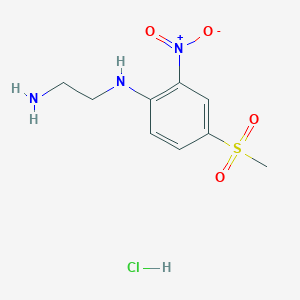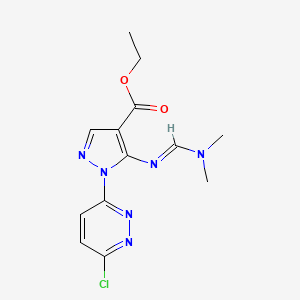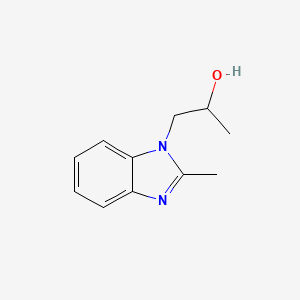
N-(2-アミノエチル)-4-メタンスルホニル-2-ニトロアニリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its molecular structure, which includes an aminoethyl group, a methanesulfonyl group, and a nitroaniline moiety. Its unique properties make it a valuable substance in research and industrial applications.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various functional groups makes it a versatile tool in synthetic chemistry.
Biology: In biological research, N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride is used in the study of enzyme mechanisms and as a probe for biological assays. Its ability to interact with specific biomolecules allows researchers to investigate biological processes at a molecular level.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may be exploited to create new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including coatings and adhesives.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride typically involves multiple steps. The starting materials may include 2-nitroaniline and methanesulfonyl chloride. The reaction conditions often require the use of a strong base, such as triethylamine, to facilitate the formation of the methanesulfonyl group. The aminoethyl group is then introduced through a subsequent reaction with ethylenediamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions: N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like tin chloride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
作用機序
The mechanism by which N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
類似化合物との比較
N-(2-Aminoethyl)acetamide: This compound shares the aminoethyl group but has an acetamide moiety instead of the nitroaniline group.
4-Methanesulfonyl-2-nitroaniline: This compound lacks the aminoethyl group, making it structurally different from N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride.
Uniqueness: N-(2-Aminoethyl)-4-methanesulfonyl-2-nitroaniline hydrochloride is unique due to its combination of functional groups, which allows for diverse reactivity and applications
特性
IUPAC Name |
N'-(4-methylsulfonyl-2-nitrophenyl)ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S.ClH/c1-17(15,16)7-2-3-8(11-5-4-10)9(6-7)12(13)14;/h2-3,6,11H,4-5,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLFNZDEAFSSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NCCN)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/new.no-structure.jpg)
![6-(1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2572222.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2572224.png)

![6-(3,4-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572228.png)
![3-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2572229.png)
![1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2572231.png)



![N-([1,2]oxazolo[5,4-b]pyridin-3-yl)thiophene-2-carboxamide](/img/structure/B2572242.png)
